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Compound of Interest

Compound Name: Neoamygdalin

Cat. No.: B1678158

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and
stereochemistry of neoamygdalin, an epimer of the naturally occurring cyanogenic glycoside
amygdalin. This document is intended for researchers, scientists, and professionals in drug
development who require a detailed understanding of this compound.

Introduction

Neoamygdalin, also known as (S)-amygdalin, is a diastereomer of amygdalin. Amygdalin is a
naturally occurring chemical compound found in the seeds of many fruits, such as bitter
almonds, apricots, and peaches.[1] Natural amygdalin possesses the (R)-configuration at the
chiral center of its mandelonitrile moiety.[2] Neoamygdalin, its (S)-epimer, can be formed from
amygdalin under mild basic conditions or during extraction and storage, which can lead to a
mixture of the two epimers.[1][2] The stereochemistry at this specific carbon is crucial as it can
influence the biological activity of the compound.[3]

Chemical Structure

Neoamygdalin is a cyanogenic glycoside, meaning it can release hydrogen cyanide upon
enzymatic hydrolysis.[1] Its structure consists of three main components: a mandelonitrile
group (a benzene ring and a nitrile group attached to the same carbon), and a disaccharide
unit, gentiobiose.
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e Molecular Formula: C20H27NO11[4]

e |[UPAC Name: (2S)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-
[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylJoxymethylloxan-2-
ylJoxyacetonitrile[4]

The gentiobiose unit is composed of two glucose molecules linked by a 3(1 - 6) glycosidic
bond. This disaccharide is then connected to the mandelonitrile aglycone via a -glycosidic
linkage at the hydroxyl group of the mandelonitrile.

Stereochemistry

The key stereochemical difference between amygdalin and nheoamygdalin lies in the
configuration of the chiral carbon in the mandelonitrile portion of the molecule. This carbon is
bonded to a phenyl group, a nitrile group, an oxygen atom of the glycosidic bond, and a
hydrogen atom.

o Amygdalin: Possesses the (R)-configuration at the mandelonitrile chiral center.[1][5]
 Neoamygdalin: Possesses the (S)-configuration at the mandelonitrile chiral center.[1][3][4]

This difference in a single stereocenter makes them epimers. The ten other stereogenic
centers within the two glucose units of the gentiobiose moiety remain unchanged between the
two molecules. The process of converting amygdalin to neoamygdalin is known as
epimerization. This inversion of stereochemistry can occur in aqueous solutions, particularly
under slightly basic conditions.[2]

Mandelonitrile Moiety

[l (S)-Neoamygdalin C(Ph)(CN)-O-Gentiobiose
AW)/V (S)-configuration
(R)-Amygdalin Mandelonitrile Moiety

C(Ph)(CN)-O-Gentiobiose
(R)-configuration
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Epimerization of Amygdalin to Neoamygdalin.
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Data Presentation
Physicochemical Properties

The following table summarizes the key physicochemical properties of neoamygdalin, with
data for amygdalin provided for comparison.

Property Neoamygdalin Amygdalin Reference(s)
Molecular Formula C20H27NO11 C20H27NO11 [41,[2]
Molar Mass 457.43 g/mol 457.43 g/mol [41.[2]
Melting Point Not available 223-226 °C [2]
. Very soluble in hot

B Soluble in water and ]

Solubility water; slightly soluble [1]
ethanol )
in alcohol.

Specific Optical ) -42° (c=1, water,

) Not available [5]
Rotation 20°C)

Spectroscopic Data

Spectroscopic methods are essential for distinguishing between amygdalin and

neoamygdalin.
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. Key Differentiating
Spectroscopic Method Reference(s)
Features

The chemical shift of the

anomeric proton of the

mandelonitrile moiety is a key

indicator. For neoamygdalin,
1H-NMR _ _ [3]

this proton signal appears at

approximately 5.91 ppm, while

for amygdalin it is around 5.74

ppm (in D20).

Differences in the chemical
shifts of the carbons in the

B3C-NMR mandelonitrile moiety are [3]
observed between the two

epimers.

Both compounds show the
same molecular ion peak (e.qg.,
m/z 456.15 in negative ion
mode). However, their

Mass Spectrometry (MS) S ) [3]
retention times in LC-MS are
different, allowing for their
separation and individual

identification.

Experimental Protocols
Isolation and Purification

A general protocol for the extraction of amygdalin from plant sources, which can also yield
neoamygdalin, is as follows:

e Source Material: Kernels from fruits like bitter almonds or apricots are typically used.[2]

o Extraction: The kernels are ground and extracted with a solvent, commonly hot ethanol.[2] To
minimize epimerization, extraction at lower temperatures (e.g., 40°C) and in the presence of
ethanol is recommended.[3]
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 Purification: The crude extract is concentrated, and amygdalin is often precipitated by adding
a non-polar solvent like diethyl ether.[2] Further purification to separate amygdalin and
neoamygdalin can be achieved using chromatographic techniques such as column
chromatography or high-performance liquid chromatography (HPLC).[3]

Structural Elucidation

The confirmation of the structure and stereochemistry of neoamygdalin involves the following
analytical techniques:

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used to determine
the overall structure and connectivity of the molecule. Advanced 2D NMR techniques like
COSY, HSQC, and HMBC can be employed for complete signal assignment. The key to
distinguishing neoamygdalin from amygdalin is the chemical shift of the anomeric proton of
the mandelonitrile group.[3]

o Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the
elemental composition of the molecule. When coupled with liquid chromatography (LC-MS),
it allows for the separation of the epimers and their individual mass analysis.[3]

Chromatographic Analysis

HPLC is a standard method for the separation and quantification of amygdalin and
neoamygdalin.

Instrumentation: A high-performance liquid chromatography system equipped with a UV
detector.

e Column: A C18 reversed-phase column is commonly used.

+ Mobile Phase: A gradient of methanol and water (often with a small amount of formic acid) is
typically employed.

¢ Detection: UV detection is usually set at around 220 nm or 254 nm.

o Result: Under appropriate chromatographic conditions, nheoamygdalin will have a different
retention time than amygdalin, allowing for their separation and quantification.[3]
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Workflow for Isolation and Analysis of Neoamygdalin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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